1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” is a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” were not found, there are general methods for synthesizing similar fluorinated compounds. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .
Scientific Research Applications
Photophysical Properties and OLED Application
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives have been studied for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). A study by Huang et al. (2013) explored Pt(II) complexes with pyrazole chelates, exhibiting mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use in high-efficiency OLEDs (Huang et al., 2013).
Synthetic Applications in Heterocyclic Analogues
Eller et al. (2006) demonstrated the synthesis of various pyrazol-4(1H)-ones, a process involving 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives. This synthesis is significant for creating heterocyclic analogues of xanthone, highlighting the chemical's versatility in synthetic applications (Eller et al., 2006).
Antibacterial Activity
A study by Bhavanarushi et al. (2013) focused on the antibacterial activity of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) derivatives, including those with a trifluoromethyl group. These compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol derivatives in developing new antibacterial agents (Bhavanarushi et al., 2013).
Pyrazole Synthesis
Braibante et al. (1993) discussed the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazine derivatives. This study underscores the role of trifluoroethyl pyrazol-4-ol in synthesizing pyrazole rings with specific substituents, crucial for various chemical applications (Braibante et al., 1993).
Future Directions
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTWIXMEOBPWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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